molecular formula C18H18FN7O2 B2530517 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine CAS No. 1001607-92-6

4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B2530517
CAS No.: 1001607-92-6
M. Wt: 383.387
InChI Key: LPLJDVGHQYSGLX-UHFFFAOYSA-N
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Description

4-(4-(2-fluorophenyl)piperazin-1-yl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidine: is a complex organic compound characterized by its intricate molecular structure. This compound features a piperazine ring substituted with a fluorophenyl group, a pyrimidine ring substituted with a nitro-pyrazolyl group, and a methyl group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 2-fluorophenylamine with diethanolamine under acidic conditions to form the piperazine core

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactors, precise temperature control, and efficient separation techniques are employed to achieve high production rates while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The nitro group on the pyrazolyl ring can be further oxidized under specific conditions.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed

  • Oxidation: : Formation of nitroso compounds or higher oxidation states of nitrogen.

  • Reduction: : Formation of amino derivatives.

  • Substitution: : Introduction of various substituents on the fluorophenyl ring.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: : Its unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors in biological systems, leading to the modulation of certain biochemical processes. The exact mechanism of action would depend on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • 4-(4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

  • 1-(p-fluorophenyl)piperazine

  • (4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone

These compounds share the piperazine and fluorophenyl components but differ in their substituents and overall molecular structure, leading to different biological and chemical properties.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O2/c1-13-10-17(22-18(21-13)25-12-14(11-20-25)26(27)28)24-8-6-23(7-9-24)16-5-3-2-4-15(16)19/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLJDVGHQYSGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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